2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a hydrochloride salt of a ketone-containing small molecule. Its structure features:
- A 4-(isopropylsulfonyl)phenyl group linked to an ethanone moiety.
- A piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group.
- The hydrochloride counterion enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for structurally related sulfonylphenyl-triazole derivatives .
Propriétés
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S.ClH/c1-15(2)27(25,26)17-6-4-16(5-7-17)14-18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h4-9,15H,10-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYZJDRRCEGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 372.49 g/mol. The structural components include an isopropylsulfonyl group, a piperazine moiety, and an imidazole derivative, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂S |
| Molecular Weight | 372.49 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exhibit significant antitumor properties. For instance, a related compound demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. It was found to be more potent than established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX) .
The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells. Specifically, they increase the expression of pro-apoptotic proteins (such as Bax) while decreasing anti-apoptotic proteins (like Bcl-2), leading to enhanced cell death in tumor cells .
Table 2: Antiproliferative Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|---|
| Test Compound | A549 | 3.24 | 5-FU | 10.0 |
| Test Compound | HeLa | 2.96 | MTX | 8.0 |
| Test Compound | SGC-7901 | 4.07 | - | - |
Selectivity Index
The selectivity index for the compound indicates a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window. For instance, the selectivity index was reported to be significantly higher than that of both 5-FU and MTX, indicating that the compound preferentially targets cancerous cells while sparing healthy ones .
Study on Apoptosis Induction
In a controlled study involving HeLa cells treated with 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride , researchers observed a notable increase in apoptosis rates compared to controls treated with standard chemotherapy agents. Specifically, after 24 hours of treatment, apoptosis rates reached approximately 68.2% for the test compound versus 39.6% for 5-FU .
Western Blot Analysis
Western blot analyses further confirmed the activation of apoptotic pathways, showing increased levels of caspase-3 and Bax protein expression alongside decreased Bcl-2 levels post-treatment with the compound . This data supports the hypothesis that 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride effectively induces apoptosis through modulation of key apoptotic proteins.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on substituents, functional groups, and physicochemical properties:
Key Findings:
Structural Divergence :
- The target compound’s isopropylsulfonyl group is bulkier than the phenylsulfonyl group in ’s triazole derivative, which may reduce steric hindrance compared to halogenated analogs (e.g., dichlorophenyl in ) .
- The piperazine-imidazole motif contrasts with triazole-thioether () and dioxolane-imidazole () backbones, suggesting divergent binding affinities or metabolic stability.
Solubility :
- The hydrochloride salt form of the target compound likely enhances solubility compared to neutral analogs (e.g., ’s triazole derivative), which may require formulation aids for bioavailability .
Synthetic Pathways :
- The target compound’s synthesis may parallel ’s method, using α-halogenated ketones and nucleophilic substitution, whereas ’s compound requires multi-step coupling for dioxolane ring formation .
Biological Implications :
- The methylimidazole group in the target compound could improve target selectivity over triazole-based compounds, which often exhibit broader reactivity .
- Lipophilic groups (e.g., dichlorophenyl in ) may enhance blood-brain barrier penetration but increase off-target risks compared to the target compound’s balanced sulfonyl-piperazine design .
Research Tools and Validation
- Crystallography : Programs like SHELXL (for small-molecule refinement) and CCP4 (for macromolecular crystallography) are critical for resolving structural details of such compounds .
- Synthetic Validation : ’s protocol for sulfonylphenyl-triazole derivatives provides a benchmark for optimizing reaction conditions for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
